3-Cyano-2-methylphenylboronic acid

描述

Overview of Organoboron Chemistry and Boronic Acids

Organoboron chemistry, a dynamic field of study, investigates chemical compounds containing a carbon-to-boron bond, known as organoboranes. wikipedia.org These compounds are notable for their electron-deficient nature, stemming from the empty p-orbital on the boron atom, rendering them isoelectronic with carbocations and effective Lewis acids. acs.org Boronic acids, a prominent class within this family, possess the general formula R−B(OH)₂ and are organic derivatives of boric acid where one hydroxyl group is substituted with an alkyl or aryl group. wikipedia.org Their unique ability to form reversible covalent complexes with molecules containing diol groups, such as sugars and amino acids, underpins many of their applications. wikipedia.orgmdpi.com The versatility and stability of organoboron compounds have made them indispensable in organic synthesis for over six decades. acs.org

Importance of Arylboronic Acids as Synthetic Building Blocks

Arylboronic acids have emerged as crucial building blocks in modern organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. acs.orgwisdomlib.orglibretexts.org This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex molecules like biaryls from the coupling of arylboronic acids with aryl halides. wisdomlib.orglibretexts.org The stability, commercial availability, and relatively low toxicity of arylboronic acids contribute to their widespread use. chem-soc.sinih.gov Beyond the Suzuki coupling, their applications extend to other transition-metal-catalyzed reactions, including C-N and C-O bond formations, and they have found utility in materials science and medicinal chemistry. researchgate.netrsc.org

Rationale for Research Focus on 3-Cyano-2-methylphenylboronic Acid

The focus on functionalized phenylboronic acid derivatives, such as this compound, stems from the desire to fine-tune the electronic and steric properties of the boronic acid to achieve specific synthetic outcomes. nih.gov The introduction of substituents like the electron-withdrawing cyano group and the electron-donating methyl group on the phenyl ring can significantly influence the reactivity and selectivity of the compound in cross-coupling reactions. This particular substitution pattern in this compound makes it a valuable reagent for creating highly specific and complex molecular architectures, particularly in the development of pharmaceutical compounds and other advanced materials. biosynth.comsigmaaldrich.com

Chemical Profile of this compound

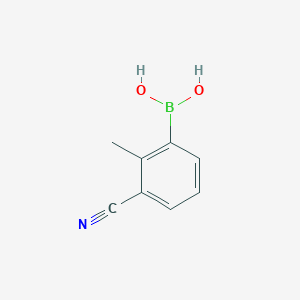

This compound is a white to off-white solid. Its chemical structure consists of a benzene (B151609) ring substituted with a boronic acid group at position 1, a methyl group at position 2, and a cyano group at position 3.

| Property | Value |

| IUPAC Name | (3-cyano-2-methylphenyl)boronic acid |

| Molecular Formula | C₈H₈BNO₂ biosynth.com |

| Molecular Weight | 160.97 g/mol biosynth.com |

| CAS Number | 313546-19-9 biosynth.com |

| Canonical SMILES | B(C1=C(C(=CC=C1)C#N)C)(O)O uni.lu |

| InChI Key | FBHYTUYMTRDCOI-UHFFFAOYSA-N uni.lu |

Synthesis and Characterization

The synthesis of nitrile-containing boronic acids like this compound can be challenging. Traditional methods using organomagnesium compounds are often not viable due to the reactivity of the Grignard reagent with the nitrile group. google.com Consequently, methods involving the reaction of a halogenated benzonitrile (B105546) with n-butyllithium at low temperatures are more commonly employed. google.com However, even with these methods, achieving high yields for compounds like 2-cyanophenylboronic acid can be difficult. google.com Alternative strategies for synthesizing substituted phenylboronic acids include the palladium-catalyzed cross-coupling of aryl halides with diboronic acid reagents and the direct C-H borylation of aromatic compounds. nih.gov

Characterization of this compound and its derivatives is typically achieved through standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and formula.

Applications in Organic Synthesis

The primary application of this compound lies in its use as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. biosynth.com This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. youtube.com The presence of both an electron-withdrawing cyano group and an electron-donating methyl group on the phenyl ring allows for the synthesis of complex biaryl structures with specific electronic and steric properties. nih.gov

For instance, derivatives of this compound, such as 2-Methyl-4-cyanophenylboronic acid, have been utilized as reactants in the synthesis of oligo-boronic acid receptors and aminoalkoxybiphenylnitriles, which are investigated as histamine-3 receptor ligands. sigmaaldrich.com Similarly, 3-Cyanophenylboronic acid serves as an intermediate in the synthesis of piperidine-based antagonists and biaryl-based amino acids that act as ligands for kainate receptors. sigmaaldrich.com These applications highlight the importance of cyanophenylboronic acid derivatives in medicinal chemistry and drug discovery. nih.gov

Reactivity and Mechanistic Insights

The reactivity of this compound in cross-coupling reactions is influenced by the electronic and steric effects of its substituents. The electron-withdrawing nature of the cyano group can affect the transmetalation step in the Suzuki-Miyaura catalytic cycle, while the ortho-methyl group introduces steric hindrance that can influence the rate and selectivity of the reaction.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide, forming a palladium(II) species. youtube.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is facilitated by a base. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

The specific electronic properties of this compound can modulate the kinetics of these steps, making it a valuable tool for synthetic chemists to control the outcome of complex organic transformations.

属性

IUPAC Name |

(3-cyano-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHYTUYMTRDCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C#N)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626661 | |

| Record name | (3-Cyano-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313546-19-9 | |

| Record name | B-(3-Cyano-2-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313546-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Cyano-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyano 2 Methylphenylboronic Acid

Established Synthetic Routes to Arylboronic Acids

The synthesis of arylboronic acids is a well-established field in organic chemistry, with several key methodologies routinely employed. These methods offer different advantages concerning substrate scope, functional group tolerance, and reaction conditions.

Metalation-Borylation Strategies (e.g., Lithiation-Borylation, Grignard Reagents)

One of the classical approaches to arylboronic acids involves the reaction of an organometallic species with a boron electrophile, typically a trialkyl borate (B1201080). google.comgoogle.com

Lithiation-Borylation: This method relies on the generation of an aryllithium reagent, which is then quenched with a borate ester. nih.gov While powerful, the high reactivity of organolithium reagents often necessitates cryogenic temperatures (-78 °C) to prevent multiple additions to the borate. google.com However, this approach can be highly effective for specific substitution patterns, including the preparation of ortho-substituted arylboronic esters. organic-chemistry.org The use of lithium 2,2,6,6-tetramethylpiperidide (LTMP) in combination with triisopropylborate has been shown to be a mild and straightforward process that tolerates functional groups like esters and cyano groups. organic-chemistry.org One-pot lithiation-borylation/Suzuki coupling sequences have also been developed for streamlined synthesis. medium.com

Grignard Reagents: The use of Grignard reagents offers a milder alternative to organolithiums for the synthesis of arylboronic acids. google.comclockss.org The reaction of aryl Grignard reagents with diisopropylaminoborane (B2863991) or pinacolborane can produce the corresponding boronic acids or esters in good to excellent yields at ambient or sub-ambient temperatures. clockss.orgescholarship.org This method can be performed under Barbier conditions, where the Grignard reagent is generated in situ. google.comclockss.org

| Reagent Type | Borylation Reagent | Key Features |

| Aryllithium | Trialkyl borates (e.g., triisopropylborate) | High reactivity, often requires low temperatures. Tolerant of some functional groups. google.comorganic-chemistry.org |

| Aryl Grignard | Diisopropylaminoborane, Pinacolborane | Milder conditions, good yields. Can be performed in one pot (Barbier conditions). google.comclockss.orgescholarship.org |

Transition Metal-Catalyzed Borylation of Aryl Halides and Triflates (Miyaura Borylation)

The Miyaura borylation is a powerful and widely used method for the synthesis of arylboronic esters. organic-chemistry.orgalfa-chemistry.comwikipedia.org This palladium-catalyzed cross-coupling reaction involves an aryl halide or triflate and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgalfa-chemistry.comwikipedia.org

A key advantage of the Miyaura borylation is its exceptional functional group tolerance, allowing for the presence of groups such as esters, cyano, nitro, and carbonyl moieties. alfa-chemistry.comorganic-chemistry.orgacs.org The reaction conditions are generally mild, and a variety of palladium catalysts and bases can be employed. alfa-chemistry.comacsgcipr.org The choice of base is crucial, with potassium acetate (B1210297) (KOAc) and potassium phosphate (B84403) being common choices. organic-chemistry.org While palladium is the most common catalyst, systems based on other transition metals like nickel, copper, and iron have also been developed. acs.org

The general mechanism involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by transmetalation with the diboron reagent and reductive elimination to afford the arylboronate ester and regenerate the catalyst. alfa-chemistry.com

| Catalyst System | Substrates | Key Features |

| Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | Aryl halides (I, Br, Cl), Aryl triflates | High functional group tolerance, mild conditions, widely applicable. organic-chemistry.orgalfa-chemistry.comwikipedia.orgbeilstein-journals.org |

| Nickel catalyst | Aryl chlorides, Aryl sulfamates | Alternative to palladium, can be more cost-effective. acs.orgacs.org |

| Iron catalyst | Aryl chlorides, Aryl triflates | Earth-abundant metal catalyst. acs.org |

Direct Boronylation via C-H Activation

Direct C-H borylation has emerged as a powerful and atom-economical strategy for the synthesis of arylboronic esters. sigmaaldrich.com This approach avoids the need for pre-functionalized starting materials like aryl halides. beilstein-journals.org Iridium-catalyzed C-H borylation is a prominent example, often exhibiting excellent regioselectivity governed by steric factors. sigmaaldrich.com

For directed borylation, where a specific C-H bond is targeted, various strategies have been developed. These often involve the use of a directing group on the substrate that coordinates to the metal catalyst, guiding the borylation to a specific position, typically ortho to the directing group. rsc.org While powerful, regioselectivity can be a challenge in substrates with multiple potential C-H activation sites. acs.orgnih.gov

Targeted Synthesis of 3-Cyano-2-methylphenylboronic Acid

The synthesis of this compound requires careful consideration of regioselectivity and the compatibility of the synthetic methods with the existing cyano and methyl functional groups.

Regioselectivity and Functional Group Compatibility Considerations

The presence of both a methyl group at the 2-position and a cyano group at the 3-position presents a specific challenge for regioselective synthesis.

In metalation-borylation approaches, the directing effect of the substituents would need to be carefully controlled. While ortho-lithiation is a known strategy, the electronic nature of the cyano group might influence the acidity of adjacent protons.

In Miyaura borylation , the starting material would be a 3-halo-2-methylbenzonitrile. The palladium-catalyzed borylation is well-suited for this transformation due to its tolerance of the cyano group. alfa-chemistry.comorganic-chemistry.orgacs.org

Direct C-H borylation would be challenging due to the presence of multiple C-H bonds on the aromatic ring. Achieving selective borylation at the 1-position would likely require a directing group strategy, which may be complicated by the existing substituents.

The cyano group is generally well-tolerated in palladium-catalyzed reactions. alfa-chemistry.comorganic-chemistry.orgacs.org The methyl group is also typically inert under these conditions. In metalation-borylation, the strong basicity of the organometallic reagents could potentially react with the cyano group, although this can often be avoided with careful control of reaction conditions.

Optimization of Reaction Conditions for Ortho-Methyl and Meta-Cyano Substitution

The successful synthesis of this compound hinges on the optimization of reaction conditions to favor the desired product and maximize yield.

For a Miyaura borylation approach starting from a 3-halo-2-methylbenzonitrile, key parameters to optimize would include:

Catalyst and Ligand: While standard palladium catalysts like PdCl₂(dppf) are often effective, screening different phosphine (B1218219) ligands can significantly impact reaction efficiency, especially with sterically hindered substrates. organic-chemistry.orgacsgcipr.org

Base: The choice of base is critical. organic-chemistry.org While potassium acetate is common, other bases like potassium phosphate or organic amines might provide better results depending on the specific substrate and catalyst system. organic-chemistry.org

Solvent: Polar solvents can sometimes increase the reaction yield in Miyaura borylations. alfa-chemistry.com

Temperature and Reaction Time: These parameters need to be adjusted to ensure complete conversion without significant decomposition of the starting material or product.

For a potential lithiation-borylation route, optimization would focus on:

Lithiation Conditions: The choice of lithiating agent and temperature would be crucial to achieve selective metalation without side reactions involving the cyano group.

Borylation Reagent: The reactivity of the borate ester can be tuned.

Given the functional groups present, the Miyaura borylation of a corresponding 3-halo-2-methylbenzonitrile appears to be the most direct and reliable route for the synthesis of this compound, benefiting from the method's well-documented high functional group tolerance. alfa-chemistry.comorganic-chemistry.orgacs.org

Advanced Synthetic Approaches

Advanced synthetic strategies for this compound are geared towards improving efficiency, safety, and environmental sustainability. These methods include the adoption of flow chemistry for scalable production, the integration of green chemistry principles to minimize waste and energy consumption, and the use of boronic acid surrogates to handle sensitive compounds and enable complex molecular constructions.

Flow Chemistry Protocols for Scalable Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. researchgate.netnih.gov This methodology has been investigated for the synthesis of various organic compounds, including those structurally related to this compound, demonstrating its potential for industrial-scale production. researchgate.netuc.pt

The core advantage of flow chemistry lies in its ability to provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety. researchgate.net For the synthesis of boronic acid derivatives, flow chemistry can be particularly beneficial. For instance, a study on the synthesis of 2-pyridone derivatives highlighted that continuous flow systems can achieve satisfactory yields in significantly shorter reaction times compared to batch methods. researchgate.net While this study did not directly synthesize this compound, the principles are transferable.

Key advantages of flow chemistry for scalable synthesis include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with highly reactive or hazardous reagents.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heating and cooling, leading to better process control. researchgate.net

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel. thalesnano.com

Automation: Flow systems can be automated for continuous production with minimal manual intervention.

A hypothetical flow process for the synthesis of this compound could involve the continuous feeding of a solution of 2-chloro-6-methylbenzonitrile (B1583042) and a suitable boron source, such as a Grignard reagent, into a heated microreactor containing a catalyst. google.com The product stream would then be continuously collected and purified.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of boronic acids and their derivatives is an area where these principles can be effectively applied.

Key green chemistry considerations in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with less toxic alternatives. For example, using water or other benign solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. researchgate.net

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Recent research has focused on developing metal-free and milder reaction conditions for the synthesis of related cyanophenyl compounds, which aligns with green chemistry principles. mdpi.com For example, the synthesis of 2-cyano-4'-methylbiphenyl (B41195) has been achieved using a Suzuki coupling reaction, which is a powerful carbon-carbon bond-forming reaction. google.com While this is not the target molecule, the methodology can be adapted. Greener approaches to Suzuki couplings often involve the use of highly efficient palladium catalysts at low loadings and employing aqueous solvent systems.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing syntheses to avoid waste generation. |

| Atom Economy | Utilizing reactions like Suzuki coupling that have high atom economy. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. |

| Designing Safer Chemicals | The product itself is an intermediate for further synthesis. |

| Safer Solvents and Auxiliaries | Using water or other green solvents where possible. |

| Design for Energy Efficiency | Optimizing reactions to run at lower temperatures and pressures. researchgate.net |

| Use of Renewable Feedstocks | Not directly applicable in most current synthetic routes. |

| Reduce Derivatives | Using protecting groups only when necessary. |

| Catalysis | Preferring catalytic methods over stoichiometric ones. google.com |

| Design for Degradation | Not directly applicable as it is an intermediate. |

| Real-time analysis for Pollution Prevention | Implementing in-line monitoring in flow synthesis setups. |

| Inherently Safer Chemistry for Accident Prevention | Using less hazardous materials and reaction conditions. |

Utilization of Boronic Acid Surrogates (e.g., MIDA Boronates) for Complex Synthesis

Boronic acids can be unstable and susceptible to decomposition, which can complicate their use in multi-step syntheses. sigmaaldrich.com To address this, boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, have been developed. sigmaaldrich.comsigmaaldrich.com

MIDA boronates are benchtop-stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. sigmaaldrich.comrsc.org They serve as a protecting group for the boronic acid functionality, rendering it inert to various cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com The boronic acid can be easily regenerated from the MIDA boronate under mild aqueous basic conditions when needed for a subsequent reaction. sigmaaldrich.comsigmaaldrich.com

The use of MIDA boronates enables a powerful strategy known as iterative cross-coupling (ICC), where complex molecules are assembled in a stepwise manner. nih.gov This approach mimics the modular way that nature builds complex molecules like peptides and polyketides. nih.gov

Advantages of using MIDA boronates:

Stability: MIDA boronates are stable to air, moisture, and a variety of reaction conditions, allowing for easier handling and purification. sigmaaldrich.comrsc.org

Compatibility: They are compatible with many common synthetic transformations, enabling the synthesis of complex building blocks. rsc.orgnih.gov

Controlled Reactivity: The boronic acid can be unmasked at will, allowing for selective and controlled cross-coupling reactions. sigmaaldrich.com

Chemical Reactivity and Mechanistic Studies of 3 Cyano 2 Methylphenylboronic Acid

Cross-Coupling Reactions

3-Cyano-2-methylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Its reactivity is significantly influenced by the electronic and steric effects of the cyano and methyl substituents on the phenyl ring. This article delves into the chemical reactivity and mechanistic aspects of this compound in two major classes of cross-coupling reactions: Suzuki-Miyaura and Chan-Lam couplings.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organohalide or triflate, forming a new carbon-carbon bond. libretexts.orgwikipedia.orgorganic-chemistry.org It is a cornerstone of modern organic synthesis, widely used in the preparation of biaryls, polyolefins, and styrenes. wikipedia.orgwwjmrd.com The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical and often rate-determining step in the Suzuki-Miyaura reaction. rsc.org While the exact mechanism has been a subject of extensive research and debate, it is generally accepted that the boronic acid must be activated by a base. organic-chemistry.orgacs.org This activation increases the nucleophilicity of the organic group, facilitating its transfer to the palladium(II) complex. organic-chemistry.org

Two primary pathways for transmetalation are often considered:

Reaction of a palladium hydroxo complex with the neutral boronic acid. acs.org

Reaction of a palladium halide complex with a boronate species formed from the reaction of the boronic acid with a base. acs.org

Studies have provided evidence supporting the pathway involving the reaction of a palladium hydroxo complex with the boronic acid, especially in reactions conducted with a weak base and aqueous solvent mixtures. acs.org Low-temperature rapid injection nuclear magnetic resonance (NMR) spectroscopy and kinetic studies have been instrumental in identifying and characterizing palladium-oxygen-boron linked intermediates that precede the actual transfer of the organic group. libretexts.orgillinois.edu These pre-transmetalation intermediates can be tricoordinate or tetracoordinate boronate complexes. chemrxiv.orgillinois.edu

The structure of the organoboron compound also plays a role. For instance, arylboronate esters, such as those derived from catechol or ethylene (B1197577) glycol, have been shown to form stable Pd-O-B linkages and can exhibit enhanced rates of organic group transfer compared to the corresponding boronic acids. illinois.edu

The presence of the electron-withdrawing cyano group and the electron-donating, sterically bulky methyl group on the phenyl ring of this compound significantly impacts its reactivity and the selectivity of the Suzuki-Miyaura coupling.

In some cases, the cyano group can act as a leaving group in nickel-catalyzed Suzuki-Miyaura couplings, allowing for the construction of polyaryl scaffolds. acs.org This highlights the versatile reactivity of nitriles in cross-coupling reactions. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for controlling the chemoselectivity and achieving the desired product. Sterically hindered phosphine (B1218219) ligands, such as those containing adamantyl groups, are often effective in promoting the coupling of sterically demanding substrates. ua.esmdpi.com

Table 1: Summary of Factors Influencing Suzuki-Miyaura Coupling

| Factor | Influence on Reactivity and Selectivity |

| Catalyst | Palladium complexes are standard; Nickel can be used, sometimes leading to different reactivity (e.g., C-CN cleavage). libretexts.orgacs.org |

| Ligands | Electron-donating, sterically bulky phosphines (e.g., P(t-Bu)3, adamantyl-based phosphines) are often used to promote oxidative addition and reductive elimination, especially with challenging substrates. ua.esmdpi.com |

| Base | Activates the boronic acid for transmetalation. The choice of base can influence the reaction pathway. organic-chemistry.orgwwjmrd.com |

| Solvent | Can affect the solubility of reagents and the stability of intermediates. Aqueous solvent mixtures are common. acs.org |

| Substituents | The electron-withdrawing cyano group and electron-donating methyl group on this compound have opposing electronic effects that influence the nucleophilicity of the aryl group and the acidity of the boronic acid. The methyl group also introduces steric hindrance. |

Chan-Lam Coupling (C-N and C-O Bond Formation)

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds, by reacting an arylboronic acid with an amine or an alcohol, respectively. wikipedia.orgnrochemistry.com A key advantage of this reaction is that it can often be performed at room temperature and is open to the air. wikipedia.orgorganic-chemistry.org

The mechanism of the Chan-Lam coupling is complex and has been the subject of considerable investigation. wikipedia.org It is generally believed to proceed through a copper(I)/copper(III) or a copper(II) disproportionation pathway. A proposed general mechanism involves the following steps: nrochemistry.com

Transmetalation: The aryl group from the boronic acid is transferred to a copper(II) species. nrochemistry.com

Coordination and Deprotonation: The amine or alcohol substrate coordinates to the copper center, followed by deprotonation. nih.gov

Oxidation/Disproportionation: The resulting copper(II) intermediate can undergo oxidation to a copper(III) species or disproportionate to form a key copper(III) complex. nrochemistry.comacs.org The presence of an oxidant, often oxygen from the air, is crucial for reoxidizing the copper(I) species formed during the reaction to regenerate the active copper(II) catalyst. organic-chemistry.orgacs.org

Reductive Elimination: The final C-N or C-O bond is formed through reductive elimination from the copper(III) intermediate, releasing the product and a copper(I) species. wikipedia.orgnrochemistry.com

Recent studies using techniques like spectroscopy have provided more detailed insights into the reaction mechanism, including the identification of potential intermediates. organic-chemistry.org

The Chan-Lam coupling generally exhibits good functional group tolerance. nih.gov This is particularly relevant for a substrate like this compound, which contains both an electron-withdrawing nitrile and an electron-donating methyl group.

The nitrile group is often well-tolerated in Chan-Lam couplings. wikipedia.orgnih.gov For instance, the coupling of arylboronic acids containing a cyano group with various amines and imidazoles has been shown to proceed in good to moderate yields. nih.govnih.gov Similarly, the presence of electron-donating groups like methyl on the arylboronic acid is also generally compatible with the reaction conditions. nih.gov

The reaction's success can be influenced by the choice of copper catalyst, ligands, base, and solvent. nrochemistry.com While some Chan-Lam couplings can proceed without a ligand, the use of ligands such as pyridine (B92270) or bidentate nitrogen-based ligands can significantly improve the reaction's efficiency and substrate scope. wikipedia.orgnih.gov The choice of ligand can even control the chemoselectivity, for example, favoring C-N over C-S bond formation in the coupling of sulfenamides. nih.gov

Table 2: Substrate Scope in Chan-Lam Coupling with Substituted Arylboronic Acids

| Coupling Partner | Substituent on Arylboronic Acid | General Outcome |

| Amines (primary, secondary) | Electron-donating (e.g., methyl, methoxy) | Generally good to excellent yields. nih.gov |

| Electron-withdrawing (e.g., fluoro, chloro, cyano) | Generally good to moderate yields. nih.govnih.gov | |

| Alcohols/Phenols | Electron-donating and electron-withdrawing groups | Generally well-tolerated, leading to the formation of aryl ethers. nrochemistry.com |

| N-Heterocycles (e.g., imidazoles, pyrroles) | Electron-donating and electron-withdrawing groups | Successful couplings have been reported with a variety of substituted arylboronic acids. wikipedia.orgnih.gov |

Boronic Acid Specific Reactions

Oxidation Reactions (e.g., Ipso-Hydroxylation to Phenols)

A fundamental reaction of arylboronic acids is their oxidation to the corresponding phenols, a process known as ipso-hydroxylation. This transformation represents a formal replacement of the C–B bond with a C–O bond. A variety of reagents can effect this oxidation, with aqueous hydrogen peroxide (H₂O₂) being the most common, often in the presence of a base. wikipedia.org Other effective oxidants include sodium perborate (B1237305) and Oxone®. nih.govorganic-chemistry.org

The reaction mechanism is believed to involve the formation of a boronate species by the addition of a hydroperoxide anion to the Lewis acidic boron center. This is followed by a rearrangement where the aryl group migrates from the boron to the adjacent oxygen atom, displacing the hydroxide (B78521) and forming a boronate ester. Subsequent hydrolysis of this ester liberates the phenol.

For this compound, this reaction is expected to proceed cleanly to yield 3-Cyano-2-methylphenol. The presence of the electron-withdrawing cyano group can increase the Lewis acidity of the boron atom, potentially facilitating the initial attack by the peroxide anion. Studies on the closely related 3-cyanophenylboronic acid have shown that it is efficiently converted to 3-cyanophenol, supporting the expected outcome for the 2-methyl substituted analogue. bldpharm.comoakwoodchemical.com

Table 2: Common Reagents for Ipso-Hydroxylation of Arylboronic Acids

| Oxidant | Typical Conditions | Product from this compound |

| Hydrogen Peroxide (H₂O₂) | Aqueous base (e.g., NaOH), THF or other organic solvents | 3-Cyano-2-methylphenol |

| Sodium Perborate (NaBO₃) | Water or other protic solvents, often catalyst-free | 3-Cyano-2-methylphenol |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or biphasic systems | 3-Cyano-2-methylphenol |

Conjugate Addition Reactions

Arylboronic acids can serve as sources of aryl nucleophiles in conjugate addition (or Michael addition) reactions to α,β-unsaturated carbonyl compounds. synarchive.comlibretexts.org These reactions, typically catalyzed by transition metals like rhodium or palladium, result in the formation of a new carbon-carbon bond at the β-position of the unsaturated system. synarchive.com

The reactivity of the arylboronic acid in this context is influenced by its electronic properties. While the reaction is general, the nucleophilicity of the aryl group is a key factor. The electron-withdrawing nature of the cyano group in this compound reduces the electron density of the aromatic ring, making it a less potent nucleophile compared to electron-rich arylboronic acids. However, studies on related C-H functionalization reactions have shown that arylboronic acids bearing cyano groups are competent coupling partners for addition to electron-deficient systems like quinones. nih.gov This suggests that under appropriate catalytic conditions, this compound can participate in conjugate addition reactions, likely requiring a highly active catalyst to facilitate the transmetalation and subsequent addition steps.

C-H Functionalization Reactions

Direct C-H functionalization is a modern synthetic strategy that involves the coupling of a C-H bond with a suitable partner, such as a boronic acid. In this context, this compound can act as the arylating agent. A notable example is the direct C-H arylation of electron-deficient substrates like quinones. nih.gov Research has demonstrated that a variety of arylboronic acids, including those with electron-withdrawing functionalities like cyano groups, can effectively arylate 1,4-benzoquinone. nih.gov This reaction is often mediated by a silver(I) catalyst in the presence of a persulfate co-oxidant and proceeds readily at room temperature. The mechanism is presumed to involve the generation of an aryl radical from the boronic acid, which then adds to the quinone ring, followed by re-oxidation to the arylated quinone product. nih.gov The successful use of arylcyano-substituted boronic acids in this transformation highlights the utility of this compound as a coupling partner in C-H functionalization reactions. nih.gov

Electrophilic Allyl Shifts and Homologation

Arylboronic acids and their derivatives can undergo reactions that extend the carbon chain, such as homologation, or participate in rearrangements like electrophilic allyl shifts.

The Matteson homologation is a well-established method for the one-carbon extension of boronic esters. This reaction involves the treatment of a boronic ester with a dichloromethyl anion (e.g., from LiCHCl₂) to form an α-chloro boronic ester intermediate. Subsequent treatment with an organometallic nucleophile induces a 1,2-migration of the aryl group, displacing the chloride and resulting in a homologated boronic ester. While extensively used for alkylboronic esters, this methodology is also applicable to arylboronic esters, providing access to benzylic boronic esters. The electronic nature of the aryl group can influence the rate and efficiency of the migration step.

Electrophilic allyl shifts describe reactions where an electrophile attacks an allylic substrate, leading to a rearranged product. chemistnotes.com While less common for boronic acids themselves, the corresponding allylboronate complexes, formed by the addition of an organolithium reagent to an allylboronic ester, are potent nucleophiles. nih.gov These complexes can react with a wide range of electrophiles with high regio- and stereocontrol. The electronic properties of the aryl group on the boronate complex can modulate its nucleophilicity and stability, thereby influencing the course of these reactions.

Intrinsic Reactivity and Stability

The intrinsic reactivity of this compound is dictated by the interplay of its functional groups. The boronic acid moiety is a Lewis acid, capable of forming reversible covalent bonds with diols and other nucleophiles. The presence of the strongly electron-withdrawing cyano group significantly increases the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. mdpi.com This enhanced acidity can influence its behavior in catalytic cycles and its interaction with biological molecules.

Regarding stability, boronic acids are generally stable, white crystalline solids under ambient conditions but have known degradation pathways. biosynth.comchemicalbook.com One common process is dehydration, where three molecules of the boronic acid condense to form a six-membered cyclic anhydride (B1165640) called a boroxine. This process is reversible in the presence of water. The electron-withdrawing cyano group in this compound is expected to influence this equilibrium.

Lewis Acidity and Interactions with Lewis Bases

Boronic acids are recognized as Lewis acids owing to the presence of a vacant p-orbital on the boron atom, which can accept a pair of electrons from a Lewis base. nih.govnih.gov This interaction leads to the formation of a tetracoordinate boronate species. The Lewis acidity of a boronic acid is a critical factor influencing its reactivity and is typically quantified by its pKa value, which reflects the equilibrium between the neutral boronic acid and its anionic boronate form in aqueous solution. nih.gov

The cyano group (-CN) is a potent electron-withdrawing group due to its strong inductive (-I) and resonance (-R) effects. Electron-withdrawing substituents generally increase the Lewis acidity of arylboronic acids by stabilizing the negative charge on the resulting boronate anion. For instance, a study of various substituted phenylboronic acids demonstrated that electron-withdrawing groups enhance Lewis acidity.

Conversely, the methyl group (-CH₃) is an electron-donating group through an inductive effect (+I). Electron-donating groups typically decrease Lewis acidity by destabilizing the anionic boronate. However, the position of the methyl group at the ortho position introduces a significant steric effect. This steric hindrance can impede the approach of a Lewis base and also hinder the necessary geometric change from a trigonal planar boronic acid to a tetrahedral boronate. mdpi.com This steric effect often leads to a decrease in Lewis acidity, a phenomenon observed in other ortho-substituted boronic acids. For example, the acidity of an ortho-substituted isomer is often lower than its para-substituted counterpart due to this steric hindrance. mdpi.com

The interaction of this compound with Lewis bases, such as hydroxide ions or amines, would lead to the formation of a Lewis acid-base adduct, the corresponding boronate. wikipedia.org The stability and concentration of this adduct would be dependent on the pKa of the boronic acid and the pH of the medium.

Table 1: Expected Influence of Substituents on the Lewis Acidity of this compound

| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Lewis Acidity |

| Cyano (-CN) | meta | Electron-withdrawing (-I, -R) | Minimal | Increase |

| Methyl (-CH₃) | ortho | Electron-donating (+I) | Significant | Decrease |

Advanced Applications of 3 Cyano 2 Methylphenylboronic Acid in Chemical Research

Application in Medicinal Chemistry and Drug Discovery

The utility of 3-Cyano-2-methylphenylboronic acid in the realm of medicinal chemistry is primarily centered on its role as a sophisticated building block for the synthesis of complex organic molecules with potential therapeutic applications. The presence of the boronic acid group allows for strategic and efficient carbon-carbon bond formation, a cornerstone of modern drug development.

As a Versatile Building Block for Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of intricate molecular architectures. biosynth.com Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl structures, which are common motifs in many biologically active compounds. mdpi.com The cyano and methyl groups on the phenyl ring can influence the electronic properties and steric interactions of the molecule, providing a means to fine-tune the properties of the final product. This makes the compound a valuable reagent for creating diverse and complex molecules for screening in drug discovery programs. biosynth.commdpi.com

Rational Design of Chemical Libraries

In modern drug discovery, the rational design and synthesis of chemical libraries are paramount for identifying new lead compounds. Boronic acids, including this compound, are valuable tools in this process. mdpi.com The Suzuki-Miyaura coupling reaction, for which this compound is a prime substrate, is widely employed in combinatorial chemistry to generate large libraries of related compounds. By systematically reacting this compound with a variety of aryl halides, researchers can efficiently produce a diverse set of biaryl compounds.

This approach allows for the systematic exploration of the chemical space around a particular pharmacophore. The cyano and methyl substituents on the this compound scaffold provide specific steric and electronic features that can be exploited to probe the binding pockets of biological targets. The ability to generate a focused library of derivatives facilitates the identification of structure-activity relationships.

Exploration of Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is a critical aspect of medicinal chemistry, guiding the optimization of lead compounds into potent and selective drug candidates. The substitution pattern of this compound offers a unique template for SAR studies. The cyano group, being an electron-withdrawing group, and the methyl group, an electron-donating group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

| Compound | R Group on Second Aryl Ring | Inhibitory Concentration (IC50, nM) |

|---|---|---|

| 1 | -H | 520 |

| 2 | -OCH3 | 250 |

| 3 | -Cl | 110 |

| 4 | -CF3 | 50 |

Supramolecular Chemistry and Materials Science

The applications of this compound extend beyond medicinal chemistry into the innovative fields of supramolecular chemistry and materials science. Here, the unique ability of the boronic acid group to form reversible covalent bonds is exploited to create dynamic and responsive systems.

Formation of Reversible Covalent Complexes with Diols and Polyols

A hallmark of boronic acids is their ability to react with 1,2- and 1,3-diols to form cyclic boronate esters. nih.govmdpi.com This reaction is a reversible covalent interaction, with the equilibrium being sensitive to the pH of the surrounding environment. mdpi.com In aqueous solutions, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form reacts more readily with diols. mdpi.com This pH-dependent binding and unbinding provide a powerful tool for creating dynamic supramolecular assemblies.

The interaction of phenylboronic acids with diols, such as glucose, has been extensively studied. The binding affinity is influenced by the electronic nature of the substituents on the phenyl ring. The electron-withdrawing cyano group in this compound is expected to increase the Lewis acidity of the boron atom, potentially enhancing its affinity for diols compared to unsubstituted phenylboronic acid. The following table presents representative binding constant data for different phenylboronic acid derivatives with glucose, illustrating this electronic effect.

| Boronic Acid Derivative | Substituent | Binding Constant with Glucose (M-1) |

|---|---|---|

| Phenylboronic acid | -H | 5.8 |

| 3-Nitrophenylboronic acid | -NO2 (electron-withdrawing) | 20.1 |

| 4-Methoxyphenylboronic acid | -OCH3 (electron-donating) | 2.5 |

Note: The data in this table is illustrative and based on known trends for substituted phenylboronic acids.

Design of Responsive Polymeric Materials

The reversible interaction between boronic acids and diols is a cornerstone for the design of "smart" or responsive polymeric materials. nih.gov These materials can change their physical or chemical properties in response to specific stimuli, such as changes in pH or the concentration of glucose. mdpi.comrsc.orgnih.gov This has led to significant research into their use for biomedical applications, particularly in the development of glucose-responsive systems for controlled insulin (B600854) delivery. nih.govrsc.org

Polymers functionalized with phenylboronic acid moieties can be cross-linked through the formation of boronate esters with polyols. In the presence of free glucose, a competitive binding equilibrium is established. The glucose molecules will displace the polyol cross-linkers, leading to a change in the material's structure, such as the swelling of a hydrogel or the disassembly of micelles. nih.govelsevierpure.com This glucose-triggered change can be harnessed to release an encapsulated drug, such as insulin.

While specific examples of responsive polymers synthesized with this compound are not prevalent in the literature, the principles of its incorporation are well understood. The enhanced affinity for glucose due to the cyano group could potentially lead to more sensitive glucose-responsive materials.

Construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Arylboronic acids are fundamental building blocks in the synthesis of Covalent Organic Frameworks (COFs), a class of crystalline porous polymers with well-defined structures. rsc.org While specific literature on the use of this compound in COF synthesis is not prominent, its properties as a monofunctional arylboronic acid suggest its utility as a powerful modulating agent in the construction of these advanced materials.

Monofunctional arylboronic acids can serve as effective truncating or functionalizing agents, particularly in three-dimensional (3D) COFs. researchgate.net In a process known as co-crystallization, a monofunctional boronic acid is introduced during the polymerization of multifunctional monomers (e.g., tetrahedral tetrakis(boronic acid) monomers). This strategy allows for the deliberate introduction of specific functional groups into the pores of the COF. The monofunctional agent caps (B75204) some of the reactive sites, controlling the framework's growth and modifying its properties. This approach has been shown to functionalize the pores of crystalline polymer networks while maintaining permanent porosity and long-range order. researchgate.net

The incorporation of this compound as a functionalizing agent could impart unique characteristics to a COF. The cyano (C≡N) group is a strong electron-withdrawing group, which can influence the electronic properties of the framework, making it potentially suitable for applications in photocatalysis or as a Lewis acid site. researchgate.net The methyl (-CH₃) group, being electron-donating, provides steric bulk and can modify the porosity and surface characteristics of the framework.

Furthermore, the introduction of Lewis acid sites, such as boron, and ligand groups like cyano and pyridine (B92270) into COFs can create what are known as Donor-Acceptor (D-A) type frameworks. researchgate.net These materials exhibit excellent photoelectric properties. By acting as electron acceptors, the Lewis acid sites facilitate the separation of photogenerated electron-hole pairs, which is crucial for enhancing photocatalytic efficiency. researchgate.net The use of functionalized arylboronic acids is a key strategy in the development of these advanced catalytic materials. researchgate.net

While COFs are built from organic linkers, Metal-Organic Frameworks (MOFs) consist of metal ions or clusters coordinated to organic ligands. Hybrid MOF/COF materials are an emerging area, aiming to combine the structural features and properties of both classes of materials to overcome limitations such as the chemical stability of MOFs. nih.gov Arylboronic acids could potentially be incorporated into the organic linkers used in these hybrid structures.

Table 1: Role of Arylboronic Acids in COF Construction

| Arylboronic Acid Type | Role in COF Construction | Resulting COF Properties | Reference |

| Monofunctional (e.g., 4-tolylboronic acid) | Truncation/Functionalization Agent | Improved order and porosity, functionalized pores, retained high surface area. | researchgate.net |

| Multifunctional (e.g., tetrahedral monomers) | Primary Building Block | Forms the main 3D network structure (e.g., COF-102). | researchgate.net |

| Functionalized (e.g., with pyridine and cyano groups) | D-A-A Type Photocatalyst Component | Enhanced photoelectric properties, efficient separation of electron-hole pairs for photocatalysis. | researchgate.net |

Biosensing and Bioconjugation Strategies

The unique chemical reactivity of the boronic acid group, particularly its ability to form reversible covalent bonds with diols, has positioned arylboronic acids like this compound as versatile tools in biological and biomedical research. These applications span from the development of sensitive diagnostic sensors to the precise modification of complex biomolecules.

Development of Boronic Acid-Based Sensors

The reversible formation of five- or six-membered cyclic esters between boronic acids and molecules containing 1,2- or 1,3-cis-diols is the cornerstone of boronic acid-based sensors. This specific interaction allows for the design of highly selective sensors for biologically important diol-containing molecules, such as carbohydrates (e.g., glucose) and catecholamines.

Fluorescent chemical sensors are a prominent application. These sensors often consist of a fluorophore linked to a boronic acid recognition site. Upon binding to a target analyte like glucose, the electronic properties of the boron atom change, which in turn modulates the fluorescence output (intensity or wavelength) of the fluorophore, allowing for quantitative detection. figshare.com For instance, anthracene-based diboronic acid derivatives have been developed for robust and continuous glucose monitoring. figshare.com The design of these sensors can be fine-tuned; modifications to the phenyl ring of the boronic acid, such as the introduction of cyano and methyl groups in this compound, can alter the Lewis acidity of the boron atom, thereby affecting its binding affinity and selectivity for different saccharides.

Beyond glucose, boronic acid-functionalized materials are used to detect other critical biomolecules. Magnetic nanoparticles functionalized with 3-aminophenylboronic acid have been successfully used for the efficient extraction and detection of dopamine (B1211576), a key neurotransmitter, from biological fluids. researchgate.net The boronic acid moiety on the nanoparticles selectively binds to the catechol diol structure of dopamine, enabling its separation and quantification. researchgate.net

Table 2: Examples of Boronic Acid-Based Sensors

| Boronic Acid Derivative | Target Analyte | Principle of Detection | Application | Reference |

| Anthracene-based diboronic acids | Glucose | Reversible covalent binding leading to changes in fluorescence. | Continuous glucose monitoring. | figshare.com |

| 3-Aminophenylboronic acid (on magnetic nanoparticles) | Dopamine | Selective formation of cyclic esters with the catechol group for magnetic separation and quantification. | Neurotransmitter extraction and diagnostics. | researchgate.net |

| 4-Carboxyphenylboronic acid (on carbon dots) | Catechol | Borate (B1201080) ester formation leading to fluorescence quenching. | Chemical sensing. | nih.gov |

| Phenylboronic acid derivatives | Glycated Proteins / Sialic Acid | Covalent complex formation with diols on saccharides. | Cancer cell targeting and diagnostics. | nih.gov |

Site-Selective Bioconjugation with Peptides and Proteins

Achieving site-selective modification of proteins is a major goal in chemical biology, enabling the creation of precisely engineered protein conjugates for therapeutic and diagnostic purposes. Arylboronic acids have emerged as valuable reagents for this task due to their ability to react chemoselectively with specific amino acid residues under mild, aqueous conditions.

A key strategy involves the reaction of arylboronic acids with the thiol group of cysteine residues. Recent work has demonstrated that (2-cyanamidophenyl)boronic acids can undergo a selective reaction with N-terminal cysteine residues on peptides. unizar.esnih.gov This reaction directly forms a stable benzodiazaborine (BDAB) core, a valuable transformation that effectively labels the peptide. unizar.esnih.gov The ortho-cyanamide group is crucial for this transformation. While this compound has a different substitution pattern, this research highlights the potential of cyano-substituted phenylboronic acids in developing novel bioconjugation strategies.

Other methods include the nickel-promoted S-arylation of cysteine residues with 2-nitro-substituted arylboronic acids, which proceeds with fast reaction rates under physiological conditions. researchgate.net This allows for the attachment of reactive handles for further modification or imaging agents. Furthermore, rhodium(III) catalysis can mediate the linking of ortho-amide substituted arylboronic acids to tyrosine residues. researchgate.net These examples showcase the versatility of substituted arylboronic acids in targeting specific amino acids, a field where this compound could be explored as a novel reagent.

Table 3: Site-Selective Bioconjugation with Arylboronic Acids

| Arylboronic Acid Reagent | Target Residue | Reaction Type | Linkage Formed | Reference |

| (2-Cyanamidophenyl)boronic acids | N-terminal Cysteine | Cysteine alkylation and intramolecular cyclization | Benzodiazaborine (BDAB) | unizar.esnih.gov |

| 2-Nitroarylboronic acids | Cysteine | Nickel(II)-promoted S-arylation | Thioether | researchgate.net |

| ortho-Amide substituted arylboronic acids | Tyrosine | Rhodium(III)-catalyzed C-H activation | C-C bond via arene complex | researchgate.net |

| Phenylboronic acid | Salicylhydroxamic acid (SHA) | Condensation | Boronate ester | researchgate.net |

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. nih.govnih.gov Such reactions are invaluable for labeling and tracking biomolecules in their natural environment. The unique reactivity of boronic acids makes them suitable candidates for developing new bioorthogonal transformations.

The formation of benzodiazaborines from (2-cyanamidophenyl)boronic acids and N-terminal cysteines is presented as a click-type transformation that can be applied directly to peptide chains, suggesting its potential bioorthogonality. unizar.esnih.gov Another example involves vinylboronic acids (VBAs), which have been shown to react efficiently and selectively with tetrazines in a bioorthogonal ligation reaction. nih.gov This reaction is significantly faster than many commonly used "click" chemistry reactions and has been used for protein modification in cell lysates. nih.gov

These studies demonstrate that the boronic acid moiety can be engineered to participate in highly selective and biocompatible reactions. The specific electronic and steric properties conferred by the cyano and methyl groups on this compound could be harnessed to design new bioorthogonal reagents with tailored reactivity and stability for in vivo applications.

Functionalization of Nanomaterials for Biological Applications

Functionalizing the surface of nanomaterials with molecular recognition elements is a powerful strategy for creating advanced tools for biology and medicine. Arylboronic acids are ideal for this purpose, as they can be attached to various nanomaterials—including gold nanoparticles (AuNPs), carbon dots (CDs), and magnetic nanoparticles—to impart the ability to target specific biological structures. nih.govnih.gov

This strategy is widely used to target cell-surface glycans, which often have altered expression patterns on cancerous cells. nih.gov For example, sialic acid is known to be over-expressed in many tumors. Nanoparticles functionalized with boronic acids can selectively bind to the diol moieties in these cell-surface sugars, enabling targeted drug delivery or specific labeling of cancer cells for imaging. nih.gov A versatile method involves using polymerizable diacetylene derivatives containing a boronic acid headgroup to coat hydrophobic inorganic nanocrystals, rendering them water-dispersible and equipping them with site-specific binding capabilities. nih.gov

The functionalization of nanomaterials with boronic acids is also central to the development of biosensors. Gold nanoparticles functionalized with 3-mercaptophenylboronic acid have been used to construct sensitive electrochemical glucose biosensors by allowing for the stable, oriented immobilization of glucose oxidase. conicet.gov.ar Similarly, boronic acid-functionalized carbon dots and magnetic nanoparticles have been engineered for the detection of various analytes and for drug delivery. researchgate.netnih.gov The use of this compound in such systems would allow for the modulation of binding affinity and selectivity, providing a means to fine-tune the performance of these advanced nanomaterials for specific biological applications. nih.gov

Table 4: Functionalization of Nanomaterials with Boronic Acids

| Nanomaterial | Boronic Acid Derivative | Application | Mechanism/Purpose | Reference |

| Gold Nanoparticles (AuNPs) | 3-Mercaptophenylboronic acid | Glucose Biosensor | Supramolecular immobilization of glucose oxidase via diol binding. | conicet.gov.ar |

| Hydrophobic Inorganic Nanocrystals (e.g., ZAIS) | Diacetylene derivatives with boronic acid | Cancer Cell Labeling | Targeting of over-expressed sialic acid moieties on cell surfaces. | nih.gov |

| Magnetic Nanoparticles (Fe₃O₄@SiO₂) | 3-Aminophenylboronic acid | Dopamine Extraction | Selective binding to the catechol group of dopamine for separation. | researchgate.net |

| Graphitic Carbon Nitride Quantum Dots (PCQDs) | 3-Aminophenylboronic acid | Bioimaging | Labeling of cells through interaction with cell surface components. | nih.gov |

Computational and Advanced Analytical Characterization of 3 Cyano 2 Methylphenylboronic Acid

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical studies are powerful tools for understanding the intricacies of molecular behavior at the atomic level. For 3-Cyano-2-methylphenylboronic acid, these studies provide a theoretical framework to predict and interpret its chemical properties and reactivity. While direct computational studies on this compound are not extensively documented in publicly available literature, significant insights can be drawn from detailed theoretical investigations of its close structural analog, 3-cyanophenylboronic acid. These studies, employing methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, offer a robust model for understanding the electronic and structural characteristics of the target molecule.

Elucidation of Reaction Mechanisms and Transition States

Quantum mechanical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For reactions involving boronic acids, such as the widely used Suzuki-Miyaura cross-coupling, DFT calculations can model the entire catalytic cycle nih.govresearchgate.net. These models detail the energetics of key steps including oxidative addition, transmetalation, and reductive elimination nih.govresearchgate.net.

Prediction of Reactivity and Selectivity in Catalytic Systems

Computational models are increasingly used to predict the reactivity and selectivity of catalysts and substrates in chemical reactions oulu.fipublicnow.comsemanticscholar.org. For this compound, DFT calculations can be employed to determine various reactivity descriptors. These descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, provide insights into the molecule's electrophilic and nucleophilic sites nih.gov.

The calculated HOMO-LUMO energy gap, for instance, is a key indicator of chemical stability and reactivity nih.gov. A smaller energy gap generally suggests higher reactivity. In the case of 3-cyanophenylboronic acid, the HOMO-LUMO energy gaps have been calculated to be around 3.83-3.84 eV, indicating a notable level of chemical stability nih.gov. Similar calculations for this compound would allow for a comparative analysis and prediction of its behavior in catalytic systems. These predictive models can guide the rational design of catalysts and reaction conditions to achieve desired outcomes oulu.fi.

Electronic Structure Analysis and Conformational Landscapes

Understanding the electronic structure and conformational preferences of this compound is fundamental to predicting its behavior. Computational studies on the analogous 3-cyanophenylboronic acid have provided a detailed picture of its conformational landscape through Potential Energy Surface (PES) scans researchgate.net. These studies, performed using DFT methods, have identified several low-energy conformers, such as anti-syn, syn-anti, syn-syn, and anti-anti, which are determined by the orientation of the hydroxyl groups on the boron atom researchgate.net.

| Conformer | Relative Energy (kcal/mol) at HF/6-311++G(d,p) | Relative Energy (kcal/mol) at DFT/B3LYP/6-311++G(d,p) |

|---|---|---|

| anti-syn | 0.000 | 0.000 |

| syn-anti | 0.227 | 0.248 |

| syn-syn | 1.078 | 1.465 |

| anti-anti | 4.577 | 3.855 |

Advanced Spectroscopic and Analytical Techniques

Advanced spectroscopic and analytical techniques are indispensable for the experimental characterization of this compound and its derivatives. These methods provide crucial information about molecular structure, interactions, and purity.

Spectroscopic Probing of Interactions and Complex Formation (e.g., in supramolecular systems)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy are vital for studying the interactions of this compound in various chemical environments, including supramolecular systems. Boronic acids are known to form complexes through hydrogen bonding and other non-covalent interactions nih.gov.

Studies on the supramolecular assemblies of a related isomer, 4-cyanophenylboronic acid, have demonstrated the formation of intricate networks with N-donor ligands through O-H···N hydrogen bonds nih.gov. Similar interactions would be expected for this compound. IR spectroscopy can be used to observe shifts in the stretching frequencies of the O-H and C≡N groups upon complex formation, providing evidence of intermolecular interactions nih.govresearchgate.netsemanticscholar.org. NMR spectroscopy can detect changes in the chemical shifts of protons and carbons, offering detailed information about the structure of the resulting complexes in solution researchgate.net.

Chromatographic Purification and Characterization of Derivatives

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and characterization of derivatives of this compound. This compound serves as a building block in organic synthesis, leading to a variety of derivatives, such as substituted biphenyls formed via Suzuki-Miyaura coupling .

Future Research Directions and Perspectives for 3 Cyano 2 Methylphenylboronic Acid

Development of Novel Catalytic Systems for Enhanced Reactivity

The steric hindrance imposed by the ortho-methyl group in 3-Cyano-2-methylphenylboronic acid can pose challenges in traditional cross-coupling reactions. Future research should prioritize the development of novel catalytic systems designed to overcome these steric barriers and enhance the compound's reactivity. This could involve the design and synthesis of new phosphine (B1218219) ligands with tailored steric and electronic properties to facilitate efficient transmetalation and reductive elimination steps in Suzuki-Miyaura coupling reactions.

Furthermore, the exploration of palladium-N-heterocyclic carbene (NHC) complexes as catalysts presents a promising avenue. The strong sigma-donating ability and steric bulk of NHC ligands can promote the formation of catalytically active species and improve reaction efficiency, even with sterically demanding substrates. Additionally, investigating alternative transition metal catalysts, such as those based on nickel or copper, could offer new pathways for C-C and C-heteroatom bond formation with potentially different reactivity profiles and substrate scopes. The development of these advanced catalytic systems will be crucial for unlocking the full synthetic utility of this compound.

Exploration of New Chemical Transformations Utilizing the Unique Substitution Pattern

The distinct arrangement of the boronic acid, methyl, and cyano groups on the phenyl ring of this compound offers opportunities for novel chemical transformations beyond standard cross-coupling reactions. The proximity of the methyl and boronic acid functionalities could be exploited in intramolecular C-H activation and functionalization reactions, leading to the synthesis of novel bicyclic boron-containing heterocycles.

The electron-withdrawing nature of the cyano group can influence the reactivity of the boronic acid and the aromatic ring. Research into the derivatization of the cyano group, for instance, through reduction to an amine or hydrolysis to a carboxylic acid, subsequent to or in concert with reactions at the boronic acid site, could lead to the synthesis of a diverse range of multifunctional aromatic compounds. Investigating the participation of the cyano group in cycloaddition reactions or as a directing group in ortho-metalation processes could further expand the synthetic repertoire of this versatile building block.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and atom economy. Future research should focus on the integration of this compound into novel MCR sequences. Its role as a key building block in reactions such as the Petasis or Suzuki-Miyaura-based MCRs could provide rapid access to complex molecular architectures.

For instance, the development of a one-pot reaction involving this compound, an amine, and a carbonyl compound (Petasis reaction) could lead to the synthesis of sterically hindered α-amino acids with a unique substitution pattern. Similarly, its incorporation into tandem reaction sequences, where an initial cross-coupling is followed by an intramolecular cyclization involving the cyano group, could be a powerful strategy for the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science.

Targeted Applications in Emerging Scientific Disciplines

The unique electronic and structural features of this compound make it a promising candidate for applications in various emerging scientific disciplines.

Materials Science: The presence of the polar cyano group and the reactive boronic acid moiety suggests potential applications in the design of novel organic electronic materials. Future research could explore the incorporation of this unit into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemosensors. The boronic acid functionality can also be utilized for surface modification of materials, enabling the development of functionalized nanoparticles or self-assembled monolayers.

Chemical Biology: Boronic acids are known to interact with diols, making them valuable tools in chemical biology for saccharide sensing and as enzyme inhibitors. The specific substitution pattern of this compound could lead to the development of highly selective sensors for specific carbohydrates or glycoproteins. Furthermore, its potential as a building block for the synthesis of biologically active molecules, including protease inhibitors, warrants thorough investigation. The interplay between the boronic acid's binding capabilities and the electronic influence of the cyano group could be harnessed to create sophisticated molecular probes and therapeutic agents.

Addressing Scalability and Sustainability Challenges in Production

For this compound to be widely adopted in academic and industrial research, the development of scalable and sustainable production methods is essential. Current synthetic routes may rely on harsh reagents or multi-step processes that are not amenable to large-scale synthesis. Future research should focus on developing greener and more efficient synthetic protocols.

常见问题

Basic Research Questions

Q. What are the optimal synthesis and purification methodologies for 3-cyano-2-methylphenylboronic acid?

- Methodological Answer : The synthesis of arylboronic acids like this compound often involves lithiation-borylation reactions. For example, a benzonitrile derivative can be reacted with a strong base (e.g., lithium tetramethylpiperidide) followed by trialkoxyborane. Post-synthesis, purification is critical: acidic aqueous solutions (pH < 7) are added to the reaction mixture, and the product is extracted using a water-immiscible organic solvent (e.g., dichloromethane) . For analogs like 3-cyano-4-fluorophenylboronic acid, purity >98% is achievable via recrystallization or column chromatography .

Table 1 : Example Reaction Conditions for Boronic Acid Synthesis

| Reactant | Base | Boron Source | Purification Steps | Yield (%) |

|---|---|---|---|---|

| Benzonitrile | Li-TMP | B(OEt)₃ | Acidic workup, solvent extraction | ~70–85 |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Purity Analysis : High-performance liquid chromatography (HPLC) or NMR to detect anhydride impurities (common in boronic acids) .

- Structural Confirmation : (δ ~30 ppm for boronic acids) and to confirm cyano (C≡N) and methyl groups.

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation .

Q. How does the cyano substituent influence the stability and storage requirements of this compound?

- Methodological Answer : The electron-withdrawing cyano group enhances Lewis acidity, increasing susceptibility to hydrolysis. Storage under inert atmosphere (argon) at −20°C in anhydrous solvents (e.g., THF) is recommended. Stability tests for analogs show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?

- Methodological Answer :

-

Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand additives (e.g., SPhos) enhance coupling efficiency.

-

Solvent System : Use toluene/ethanol (3:1) with K₂CO₃ as base to minimize boronic acid decomposition.

-

Monitoring : Track reaction progress via TLC (Rf ~0.4 in hexane/EtOAc) and isolate products via flash chromatography .

Table 2 : Example Cross-Coupling Protocol

Substrate Catalyst Solvent Base Temp (°C) Time (h) Yield (%) Aryl bromide PdCl₂(dppf) Toluene/EtOH K₂CO₃ 80 12 75–90

Q. How do impurities like acid anhydrides affect reaction outcomes, and how can they be mitigated?

- Methodological Answer : Anhydride impurities (common in boronic acids) can deactivate catalysts or form side products. Pre-reaction purification via acid-base partitioning (pH 2–3) or treatment with molecular sieves reduces anhydride content. For this compound, anhydride levels <1% are achievable via these methods .

Q. What computational approaches predict the reactivity of this compound in organoboron chemistry?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model boron-centered reactivity. Parameters like Fukui indices predict nucleophilic attack sites, while solvation free energy calculations (e.g., in water or chloroform) guide solvent selection .

Q. How can researchers resolve contradictory data in cross-coupling yields attributed to steric effects?

- Methodological Answer : Steric hindrance from the methyl and cyano groups may reduce coupling efficiency. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。